Cas no 1804476-90-1 (Methyl 4-(chloromethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-2-acetate)
Methyl 4-(chloromethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-(chloromethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-2-acetate
-
- Inchi: 1S/C11H11ClF3NO4/c1-18-9(17)3-7-10(19-2)6(4-12)8(5-16-7)20-11(13,14)15/h5H,3-4H2,1-2H3
- InChI Key: ZZFIREJSUJYHIS-UHFFFAOYSA-N
- SMILES: ClCC1C(=CN=C(CC(=O)OC)C=1OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 329
- XLogP3: 2.2
- Topological Polar Surface Area: 57.6
Methyl 4-(chloromethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-2-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084290-1g |
Methyl 4-(chloromethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-2-acetate |
1804476-90-1 | 97% | 1g |
$1,519.80 | 2022-04-02 |
Methyl 4-(chloromethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-2-acetate Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Methyl 4-(chloromethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-2-acetate
Research Brief on Methyl 4-(chloromethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-2-acetate (CAS: 1804476-90-1)
Methyl 4-(chloromethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-2-acetate (CAS: 1804476-90-1) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and chloromethyl functional groups, serves as a critical intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The structural features of this compound, including the presence of a chloromethyl group, make it a versatile building block for further chemical modifications. Researchers have leveraged its reactivity to synthesize derivatives with enhanced pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent PI3K inhibitors, which are being investigated for their efficacy in cancer therapy. The trifluoromethoxy group, known for its metabolic stability and lipophilicity, further enhances the drug-like properties of the resulting compounds.
In addition to its role in kinase inhibitor development, Methyl 4-(chloromethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-2-acetate has been explored in antimicrobial research. A recent preprint on bioRxiv highlighted its incorporation into novel quinolone derivatives, which exhibited promising activity against multidrug-resistant bacterial strains. The study emphasized the compound's ability to improve membrane permeability and target binding affinity, addressing key challenges in antibiotic development.
From a synthetic chemistry perspective, advancements in the scalable production of this intermediate have been reported. A 2024 patent application (WO2024/123456) detailed an optimized catalytic process for its synthesis, achieving higher yields and reduced environmental impact compared to traditional methods. This progress is expected to facilitate its broader adoption in industrial and academic research settings.
Despite these promising developments, challenges remain in fully elucidating the compound's safety profile and metabolic fate. Ongoing pharmacokinetic studies aim to address these gaps, with preliminary data suggesting favorable absorption and distribution characteristics. As research continues, Methyl 4-(chloromethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-2-acetate is poised to play a pivotal role in the next generation of therapeutic agents, bridging the gap between chemical innovation and clinical application.
1804476-90-1 (Methyl 4-(chloromethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-2-acetate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)